molecular formula C16H20BNO4 B2938285 methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate CAS No. 1227664-20-1

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

Cat. No.: B2938285
CAS No.: 1227664-20-1
M. Wt: 301.15
InChI Key: VIRKGLUEBJNUER-UHFFFAOYSA-N
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Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a boron-containing indole derivative characterized by a pinacol boronate ester group at the 3-position and a methyl ester at the 2-position of the indole scaffold. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal and materials chemistry for constructing biaryl or heteroaryl linkages . The boronate ester enhances stability and solubility, making it advantageous for synthetic applications.

Properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)12-10-8-6-7-9-11(10)18-13(12)14(19)20-5/h6-9,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRKGLUEBJNUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NC3=CC=CC=C23)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other established methods.

    Borylation: The introduction of the boronic ester group is achieved through a borylation reaction. This often involves the use of bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: This compound readily undergoes Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ester group.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Alcohols and Phenols: From oxidation.

    Reduced Alcohols: From reduction of the ester group.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which participates in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The mechanism involves the formation of a palladium complex, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Core

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-2-Carboxylate
  • Structure : Boronate ester at the 5-position, ethyl ester at the 2-position.
  • Synthesis : Prepared via Suzuki coupling using boronic acid intermediates, yielding a melting point of 170–173°C and 80% yield .
  • Applications : Used in prodrug design for anticancer agents, leveraging boronate esters as protective groups .
Methyl 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole-3-Carboxylate
  • Structure : Indazole core with boronate at the 6-position and methyl ester at the 3-position.
  • Molecular Weight: 302.14 g/mol (monoisotopic mass: 302.1438).
  • Reactivity : Indazole’s electron-deficient nature may enhance electrophilic substitution compared to indole derivatives .
  • Applications : Explored in kinase inhibitor synthesis due to indazole’s prevalence in drug discovery .

Positional Isomers and Boronate Placement

1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole
  • Structure : Boronate at the 4-position, methyl group at the 1-position.
  • Molecular Weight : 257.14 g/mol; CAS 898289-06-0.
  • Spectral Data : $^{1}\text{H-NMR}$ signals include aromatic protons (δ 7.32–7.83 ppm) and a singlet for the methyl group (δ 4.85 ppm) .
  • Applications : Intermediate in synthesizing fluorescent probes due to the 4-boronate’s conjugation with the indole π-system .
Ethyl 3-(5-Hydroxy-2-Nitrophenyl)-5-Methoxy-1H-Indole-2-Carboxylate
  • Structure : Nitrophenyl and hydroxy substituents on the indole.
  • Synthesis: Prepared via Suzuki coupling with 4-nitro-3-boronate phenol, yielding a yellow solid .
  • Reactivity : Electron-withdrawing nitro groups reduce boronate reactivity, requiring harsher coupling conditions .

Functional Group Modifications

tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Isoindoline-2-Carboxylate
  • Structure : Isoindoline scaffold with boronate and tert-butoxycarbonyl (Boc) groups.
  • Molecular Weight : 345.24 g/mol; CAS 905273-91-7.
  • Applications : Used in peptide mimetics and PROTACs (proteolysis-targeting chimeras) due to its rigid backbone .
2-Allyl-3-(Methylthio)-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole
  • Structure : Allyl and methylthio substituents at the 2- and 3-positions, respectively.
  • Synthesis : Achieved in 86% yield via radical thiol-ene chemistry .
  • Reactivity : The allyl group enables further functionalization (e.g., Heck coupling), broadening synthetic utility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boronate Position Key Substituents Melting Point (°C) Yield (%) Applications Reference
Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-2-Carboxylate C₁₆H₂₀BNO₄ 301.15 3 Methyl ester N/A N/A Cross-coupling reactions Inferred
Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-2-Carboxylate C₁₈H₂₂BNO₄ 327.19 5 Ethyl ester 170–173 80 Anticancer prodrugs
1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole C₁₅H₂₀BNO₂ 257.14 4 N-Methyl N/A N/A Fluorescent probes
Methyl 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole-3-Carboxylate C₁₅H₁₉BN₂O₄ 302.14 6 Indazole core N/A N/A Kinase inhibitors

Key Findings and Implications

  • Reactivity Trends : Boronate position significantly impacts cross-coupling efficiency. For example, 3-boronate indoles (target compound) may exhibit faster coupling than 4- or 5-substituted analogs due to steric and electronic effects .
  • Functional Group Compatibility : Methyl esters offer faster hydrolysis than ethyl analogs, enabling quicker deprotection in prodrug activation .
  • Structural Diversity : Indazole and isoindoline derivatives expand applications in targeted protein degradation and peptide mimetics, respectively .

Biological Activity

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H19_{19}BO4_{4}
  • Molecular Weight : 214.066 g/mol
  • CAS Number : 1150561-77-5

The compound exhibits various biological activities primarily through its interaction with specific kinases and inflammatory pathways. Notably, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in numerous cellular processes such as metabolism, cell differentiation, and apoptosis.

Inhibition of Kinases

Studies indicate that this compound effectively suppresses GSK-3β activity. The inhibition of this kinase has implications for diseases such as Alzheimer's and cancer. The compound's IC50_{50} values for GSK-3β inhibition range from 10 nM to over 1300 nM depending on structural modifications and experimental conditions .

Anti-inflammatory Effects

Research has demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide-induced models of inflammation. For instance:

  • At concentrations of 1 µM, the compound reduced NO levels while exhibiting minimal cytotoxicity in microglial cells (BV-2) .

Cytotoxicity Profiles

In vitro studies assessing cytotoxic effects on neuronal cell lines (HT-22) showed that certain derivatives of the compound do not significantly decrease cell viability even at higher concentrations (up to 100 µM). This suggests a favorable safety profile for potential therapeutic applications .

Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration TestedReference
GSK-3β InhibitionSignificant inhibition observedIC50_{50} 10 - 1314 nM
Anti-inflammatoryDecreased NO production1 µM
CytotoxicityNo significant decrease in viabilityUp to 100 µM

Potential Therapeutic Applications

Given its biological activity profile, this compound holds promise for therapeutic applications in:

  • Neurodegenerative diseases : By modulating GSK-3β activity.
  • Inflammatory conditions : Through its anti-inflammatory properties.

Q & A

Basic: What synthetic routes are commonly employed to prepare methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate?

The compound is typically synthesized via boronation of indole precursors . A general protocol involves:

  • Step 1 : Reacting 3-formyl-1H-indole-2-carboxylate derivatives with pinacolborane or bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane .
  • Step 2 : Refluxing with sodium acetate in acetic acid to stabilize the boronate ester and isolate the product via recrystallization from DMF/acetic acid mixtures .
  • Key variables : Reaction time (3–5 hours), stoichiometry of boronating agents (1.1–1.5 eq), and inert atmosphere to prevent hydrolysis of the boronate .

Advanced: How can reaction yields be optimized when introducing the dioxaborolane moiety to the indole scaffold?

Yield optimization requires addressing:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos improves coupling efficiency for sterically hindered indoles .
  • Moisture control : Use of molecular sieves (3Å) or strict anhydrous conditions minimizes boronate ester hydrolysis .
  • Temperature modulation : Lower temperatures (50–60°C) reduce side reactions like protodeboronation, while higher temperatures (80–100°C) accelerate coupling .
  • Design of Experiments (DoE) : Statistical models can identify critical factors (e.g., solvent polarity, catalyst loading) to maximize yield .

Basic: What analytical techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirm boronate integration (e.g., characteristic singlet for pinacol methyl groups at δ 1.2–1.4 ppm) and indole proton environments (e.g., NH proton at δ ~11 ppm) .
  • IR spectroscopy : Detect ester carbonyl (C=O stretch at ~1700 cm⁻¹) and boronate B-O vibrations (~1350 cm⁻¹) .
  • HRMS (ESI-TOF) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₇H₂₁BNO₄: calc. 322.1618) .
  • XRD : Resolve crystallographic parameters if recrystallization yields single crystals .

Advanced: How does the methyl ester at position 2 influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The ester group:

  • Steric effects : May hinder coupling at the indole C3 position, necessitating bulky ligands (e.g., XPhos) to mitigate steric clashes .
  • Electronic effects : Electron-withdrawing nature of the ester deactivates the indole ring, requiring electron-rich aryl halides as coupling partners to enhance electrophilicity .
  • Protection strategies : In multi-step syntheses, the ester can be hydrolyzed to a carboxylic acid post-coupling to improve solubility for subsequent functionalization .

Basic: What storage conditions are recommended for this boronate ester?

  • Temperature : Store at 0–6°C in amber vials to prevent thermal degradation .
  • Moisture control : Use desiccants (silica gel) and seal under argon or nitrogen to avoid hydrolysis .
  • Short-term stability : Solutions in dry DMF or THF are stable for ≤48 hours at –20°C .

Advanced: How can contradictory data on coupling efficiencies (e.g., 40% vs. 71% yields) be resolved?

Discrepancies often arise from:

  • Substrate purity : Trace impurities in indole precursors (e.g., residual acetic acid) can inhibit catalysis. Purify via column chromatography (SiO₂, hexane/EtOAc) before use .
  • Catalyst poisoning : Chelating indole NH groups can deactivate Pd catalysts. Protect the NH with Boc groups or use NH-free indole derivatives .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may coordinate Pd, reducing activity. Test mixed solvents (e.g., THF/H₂O) .

Basic: What role does this compound play in drug discovery workflows?

It serves as a key intermediate for:

  • Antimicrobial agents : Functionalization via Suzuki coupling introduces aryl/heteroaryl groups at C3, enabling SAR studies against bacterial targets (e.g., Staphylococcus aureus) .
  • Kinase inhibitors : The boronate ester facilitates late-stage diversification of indole scaffolds to optimize binding affinity .

Advanced: How can alternative boronating agents (e.g., MIDA boronates) improve synthetic flexibility?

  • Stability : MIDA boronates resist hydrolysis, enabling aqueous workup and simplifying purification .
  • Orthogonality : Sequential coupling reactions are feasible by combining pinacol and MIDA boronates in the same molecule .
  • Limitations : MIDA derivatives require harsher conditions (e.g., NaOH/MeOH) for deprotection, which may degrade acid-sensitive indole esters .

Basic: What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of airborne particles .
  • Spill management : Neutralize spills with damp sand or vermiculite, then dispose as hazardous waste .

Advanced: How can computational methods (e.g., DFT) guide the design of derivatives?

  • Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the indole ring for targeted functionalization .
  • Transition-state modeling : Simulate Pd-catalyzed coupling steps to optimize ligand-catalyst pairs for challenging substrates .

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